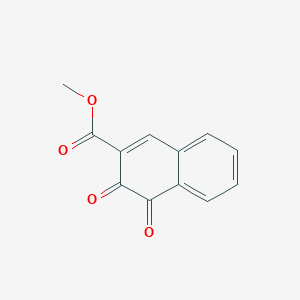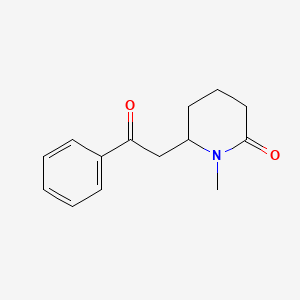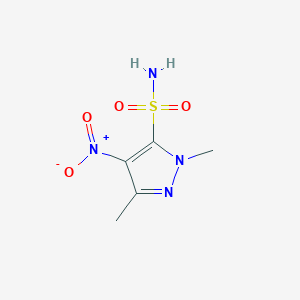![molecular formula C21H16N6 B14378400 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-65-0](/img/structure/B14378400.png)
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The azide functional group (–N3) in this compound is known for its high reactivity and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction. This reaction is highly regioselective and efficient, often carried out under mild conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction involves the cycloaddition of an azide to an alkyne, forming the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow conditions to enhance yield and efficiency. The use of copper nanoparticles supported on silica or other materials can minimize metal leaching and improve the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) iodide (CuI) or copper-on-charcoal as catalysts.
Major Products:
Substitution: Formation of azido-substituted compounds.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. This reaction is highly efficient and selective, allowing the compound to form stable triazole rings with various substrates . The azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted pericyclic process .
Comparaison Avec Des Composés Similaires
Phenyl azide: Another azide-containing compound with similar reactivity but different applications.
1,2,4-Triazole: A different triazole isomer with distinct chemical properties and applications.
Azidomethylbenzene: A simpler azide compound used in various organic synthesis reactions.
Uniqueness: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its specific structure, which combines the reactivity of the azide group with the stability and versatility of the triazole ring. This combination makes it particularly valuable in click chemistry and bioconjugation applications .
Propriétés
Numéro CAS |
88596-65-0 |
|---|---|
Formule moléculaire |
C21H16N6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[azido(diphenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C21H16N6/c22-26-25-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19(23-27-24-20)16-10-4-1-5-11-16/h1-15H,(H,23,24,27) |
Clé InChI |
SZLFKEFOWAWJFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)



![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
